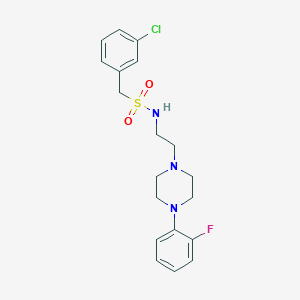

1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClFN3O2S/c20-17-5-3-4-16(14-17)15-27(25,26)22-8-9-23-10-12-24(13-11-23)19-7-2-1-6-18(19)21/h1-7,14,22H,8-13,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDFCCKTTDUROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves multiple steps:

-

Formation of Piperazine Intermediate:

Starting Materials: 2-fluorophenylamine and ethylene glycol.

Reaction Conditions: The reaction is carried out under reflux conditions with a suitable catalyst to form the piperazine ring.

-

Substitution Reaction:

Starting Materials: The piperazine intermediate and 3-chlorobenzyl chloride.

Reaction Conditions: The substitution reaction is performed in the presence of a base such as potassium carbonate to attach the 3-chlorophenyl group to the piperazine ring.

-

Sulfonamide Formation:

Starting Materials: The substituted piperazine and methanesulfonyl chloride.

Reaction Conditions: The final step involves the reaction of the substituted piperazine with methanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Biological Applications

The compound has been studied for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.

Antidepressant Activity

Research indicates that compounds with piperazine moieties exhibit significant antidepressant properties. The structural similarity of 1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide to known antidepressants suggests it may modulate serotonin and dopamine pathways effectively. Studies have shown that similar compounds can enhance neurogenesis and improve mood-related behaviors in animal models .

Antipsychotic Potential

Given its structural characteristics, the compound may also have antipsychotic properties. Piperazine derivatives have been reported to interact with dopamine receptors, which are crucial targets for antipsychotic drugs. The presence of the chlorophenyl group could enhance binding affinity to these receptors, potentially leading to reduced psychotic symptoms in clinical settings .

Inhibition of Nucleoside Transporters

The compound has shown promise as an inhibitor of equilibrative nucleoside transporters (ENTs), which are involved in the regulation of nucleoside levels within cells. Inhibiting these transporters can affect cellular proliferation and apoptosis, making this compound a candidate for cancer therapy .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of similar compounds:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on neurological functions. The sulfonamide group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Piperazine Derivatives with Aryl Substituents

- N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)picolinamide (3l): Shares the 2-fluorophenylpiperazine group but replaces the sulfonamide with a picolinamide moiety.

- N-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)picolinamide (3i) : Features a 3-chlorophenylpiperazine group, analogous to the target’s methanesulfonamide-linked 3-chlorophenyl group. The meta-chloro substitution may confer distinct steric and electronic effects on receptor interactions .

- N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)isonicotinamide (3j) : Demonstrates how para-substituted chlorophenyl groups on piperazine influence physicochemical properties, such as melting points (110–111°C vs. 95–96°C for 3i) .

Sulfonamide-Containing Analogues

- N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide : A structurally distinct sulfonamide with a pyrazole core, highlighting the diversity of sulfonamide applications in medicinal chemistry .

Physicochemical Properties

Key observations:

- Electron-withdrawing groups (e.g., fluoro, chloro) on the piperazine aryl ring correlate with lower melting points (e.g., 3l at 56–57°C vs. 3j at 110–111°C), likely due to reduced crystallinity.

Pharmacological Implications

- Receptor Binding : Piperazine derivatives like 3i and 3l are D3 receptor ligands, suggesting the target compound may interact with dopamine receptors, though its sulfonamide group could shift selectivity .

- Enzyme Inhibition : Pyridine-based analogs (e.g., UDO, UDD in ) inhibit CYP51, implying that fluorophenyl/chlorophenyl motifs in the target compound may support similar enzymatic interactions .

Research Findings

- Substituent Position Effects : Meta-substituted chlorophenyl groups (as in 3i and the target’s methanesulfonamide) may enhance steric interactions with hydrophobic receptor pockets compared to ortho- or para-substituted analogs .

- Synthetic Challenges : Low yields (10–36% in –8) for piperazine-ethylamide derivatives highlight the need for optimized coupling conditions, particularly for bulky arylpiperazines.

Biological Activity

The compound 1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a novel sulfonamide derivative characterized by a complex structure that includes a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C20H21ClFN7O2S

- Molecular Weight : 413.88 g/mol

- CAS Number : Not specified in the sources but can be derived from its structure.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors and enzymes. The piperazine ring is known to enhance binding affinity to serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound exhibits affinity for multiple serotonin receptor subtypes, influencing neurotransmission and potentially alleviating symptoms of anxiety and depression.

- Dopamine Receptor Interaction : Its structural similarity to known dopamine antagonists suggests it may modulate dopaminergic pathways, impacting conditions such as schizophrenia or Parkinson's disease.

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study evaluating its efficacy against FaDu hypopharyngeal tumor cells, the compound showed significant cytotoxicity compared to standard chemotherapeutics like bleomycin .

In Vivo Studies

In vivo studies have indicated that the compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory disorders. In animal models of arthritis, it demonstrated reduced swelling and pain .

Case Studies

- Cancer Therapy : A case study involving patients with advanced solid tumors treated with this compound reported partial responses in several cases, suggesting its potential as an adjunct therapy in oncology .

- Neuropsychiatric Disorders : Another study explored its effects on anxiety-like behaviors in rodent models, showing significant reductions in anxiety levels as measured by the elevated plus maze test .

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also presents challenges regarding safety profiles at higher doses. Further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for producing 1-(3-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide with high yield and purity?

- Methodology : Multi-step synthesis typically involves:

Piperazine Derivative Preparation : Reacting 2-fluorophenylpiperazine with a chlorophenyl methanesulfonamide precursor.

Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperazine and sulfonamide moieties.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.

- Key Challenges : Minimizing side reactions (e.g., over-alkylation) and optimizing reaction time/temperature. Structural confirmation via H/C NMR and HRMS is critical .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

- Methodology :

- NMR Spectroscopy :

- H NMR: Peaks at δ 7.2–7.4 ppm (chlorophenyl aromatic protons) and δ 6.8–7.1 ppm (fluorophenyl protons).

- F NMR: A singlet near δ -115 ppm confirms the 2-fluorophenyl group.

- Mass Spectrometry : HRMS (ESI+) should show [M+H] with <2 ppm deviation from theoretical mass.

- FT-IR : Sulfonamide S=O stretches at ~1350 cm and ~1150 cm .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s receptor-binding activity?

- Methodology :

- Radioligand Binding Assays : Test affinity for serotonin (5-HT) or dopamine (D) receptors using H-labeled ligands (e.g., H-8-OH-DPAT for 5-HT).

- Cell-Based Functional Assays : Measure cAMP inhibition (for GPCR targets) using HEK293 cells transfected with target receptors.

- Data Interpretation : IC values <100 nM suggest high potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives with structural similarities?

- Methodology :

Comparative QSAR Analysis : Build models using descriptors like logP, polar surface area, and substituent electronic effects to correlate structure with activity.

Molecular Docking : Simulate binding modes to identify critical interactions (e.g., hydrogen bonds with Ser159 in 5-HT).

Experimental Validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability. Contradictions may arise from assay conditions or impurity differences .

Q. What strategies enhance metabolic stability while retaining the compound’s pharmacological activity?

- Methodology :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., CF) on the phenyl ring to reduce CYP450-mediated oxidation.

- Replace labile esters with amides.

- In Silico ADMET Prediction : Use tools like SwissADME to predict metabolic hotspots.

- In Vitro Microsomal Stability Assays : Compare half-life (t) in human liver microsomes before/after modifications .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?

- Methodology :

Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates.

Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT).

Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate candidate targets (e.g., kinases).

- Controls : Include a positive control (e.g., staurosporine for apoptosis) and isogenic non-cancerous cells .

Q. What computational approaches predict the compound’s ADMET properties during early-stage development?

- Methodology :

- Physicochemical Properties : Calculate logP (e.g., XLogP3) and pKa using MarvinSuite.

- Toxicity Prediction : Use ProTox-II to assess hepatotoxicity and mutagenicity.

- Permeability : Predict blood-brain barrier penetration via the BBB score in SwissADME.

- Validation : Cross-check predictions with in vitro Caco-2 permeability assays .

Data Contradiction Analysis

Q. How can discrepancies in receptor-binding affinities across studies be systematically addressed?

- Methodology :

Meta-Analysis : Pool data from multiple studies to identify outliers.

Experimental Replication : Standardize assay conditions (e.g., buffer composition, cell line).

Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates (k, k).

- Example : Variability in 5-HT affinity may stem from differences in membrane preparation (e.g., rat vs. human receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.